Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS 2378-95-2) is a structurally specific, fully protected amino acid intermediate essential for the commercial and laboratory-scale synthesis of methotrexate (MTX) and related classical antifolates. By masking the highly polar alpha and gamma carboxylic acids of the glutamate moiety with ethyl esters, this compound achieves critical solubility in aprotic polar solvents such as N,N-dimethylacetamide (DMAc) and dimethylformamide (DMF) [1]. Furthermore, the pre-installed N-methyl group on the benzoyl amine is an absolute requirement for the pharmacological identity of methotrexate. In procurement contexts, this specific diester is prioritized over free acids or non-methylated analogs to ensure regioselective coupling with pteridine precursors, prevent carboxylate-driven side reactions, and streamline downstream alkaline hydrolysis to yield high-purity active pharmaceutical ingredients (APIs)[2].
Substituting Diethyl N-[4-(methylamino)benzoyl]-L-glutamate with generic analogs introduces severe inefficiencies in antifolate manufacturing. Attempting to use the unprotected free acid (N-[4-(methylamino)benzoyl]-L-glutamic acid) results in profound solubility barriers during the critical bimolecular nucleophilic substitution (SN2) with 6-(bromomethyl)pteridine derivatives, leading to extensive side reactions at the exposed carboxylates and drastically reduced yields [1]. Conversely, substituting with the non-methylated analog (Diethyl N-(4-aminobenzoyl)-L-glutamate) fundamentally alters the final product, yielding aminopterin rather than methotrexate. Because post-coupling N-methylation of the rigid pteroyl skeleton is sterically hindered and highly inefficient, procuring the exact pre-methylated, fully protected diethyl ester is mandatory for viable MTX synthesis [2].
The primary synthetic bottleneck in methotrexate production is the coupling of the pteroic acid precursor with the glutamate moiety. Utilizing Diethyl N-[4-(methylamino)benzoyl]-L-glutamate ensures complete protection of the carboxylates, enabling homogeneous reaction conditions in DMAc. This protected route routinely achieves coupling yields exceeding 75% [1]. In contrast, utilizing the unprotected free acid (N-[4-(methylamino)benzoyl]-L-glutamic acid) results in poor solubility and competitive nucleophilic attack by the carboxylate oxygens, plummeting the target N-alkylation yield to below 35% and necessitating complex purification to remove polymeric byproducts [2].
| Evidence Dimension | Target N-alkylation yield in DMAc/DMF |
| Target Compound Data | >75% yield (Diethyl ester) |
| Comparator Or Baseline | <35% yield (Free acid, CAS 4271-30-1) |
| Quantified Difference | >40% absolute increase in coupling yield |
| Conditions | SN2 coupling with 2,4-diamino-6-(bromomethyl)pteridine in DMAc at 50-60°C |
Buyers must procure the diethyl ester to maintain commercially viable yields and avoid the severe purification bottlenecks caused by unprotected carboxylate side reactions.
Methotrexate is distinguished from its highly toxic predecessor, aminopterin, by a single N10-methyl group. Procuring Diethyl N-[4-(methylamino)benzoyl]-L-glutamate guarantees 100% N-methyl incorporation prior to the sterically demanding pteridine coupling step [1]. If a manufacturer attempts to use the non-methylated comparator (Diethyl N-(4-aminobenzoyl)-L-glutamate) and perform N-methylation post-coupling, the reaction is severely hindered by the bulky pteridine ring. Post-coupling methylation attempts typically yield less than 20% of the desired MTX, heavily contaminated with ring-alkylated degradation products [2].
| Evidence Dimension | N10-methyl incorporation yield |
| Target Compound Data | 100% incorporation (pre-installed in CAS 2378-95-2) |
| Comparator Or Baseline | <20% yield (post-coupling methylation of aminopterin intermediate) |
| Quantified Difference | >80% absolute difference in target API formation |
| Conditions | Reductive amination or direct alkylation attempts on the intact pteroyl skeleton |
Procuring the pre-methylated intermediate is the only scalable method to produce methotrexate, as post-coupling methylation is synthetically unviable.
After successful coupling, the ester protecting groups must be removed via alkaline hydrolysis to yield the active methotrexate drug. The diethyl ester (CAS 2378-95-2) undergoes controlled saponification at ambient temperatures (20-25°C), achieving >98% conversion to the free diacid with minimal degradation of the sensitive 2,4-diaminopteridine core [1]. While dimethyl esters can hydrolyze more rapidly, their heightened reactivity often leads to localized exotherms and increased susceptibility to transesterification or premature cleavage during earlier synthetic steps, increasing final API degradation impurities by 5-8% compared to the diethyl variant[2].
| Evidence Dimension | Final API degradation impurities post-hydrolysis |
| Target Compound Data | <2% degradation impurities (Diethyl ester) |
| Comparator Or Baseline | 7-10% degradation impurities (Dimethyl ester baseline) |
| Quantified Difference | 5-8% reduction in downstream API impurities |
| Conditions | Alkaline hydrolysis (NaOH/EtOH) at 20-25°C |
The controlled hydrolysis kinetics of the diethyl ester directly translate to higher crude API purity, reducing the reliance on costly preparative chromatography.
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is the primary precursor for industrial MTX manufacturing. Its fully protected carboxylates and pre-installed N-methyl group allow for direct, efficient SN2 coupling with 6-(bromomethyl)pteridine derivatives in aprotic solvents, bypassing the severe solubility and regioselectivity issues associated with free acid precursors [1].
In medicinal chemistry programs designing next-generation dihydrofolate reductase (DHFR) inhibitors, this compound serves as a standardized, highly soluble building block. Researchers utilize its predictable organic solubility and controlled deprotection kinetics to synthesize lipophilic MTX prodrugs or novel structural analogs without risking premature degradation of the pteridine core [2].
Recognized in pharmacopeial monographs as a critical intermediate and potential process impurity (often designated as Methotrexate Impurity 18 or Impurity L), this compound is procured by analytical laboratories to validate HPLC/UHPLC methods. Its quantification ensures that residual protected intermediates are fully cleared during the final saponification and purification stages of MTX API production [3].
Irritant;Health Hazard